Cas no 840491-40-9 (Piperazine, 1-[2-fluoro-6-(trifluoromethyl)benzoyl]-)
840491-40-9 structure
Product Name:Piperazine, 1-[2-fluoro-6-(trifluoromethyl)benzoyl]-
CAS-nummer:840491-40-9
MF:C12H12F4N2O
MW:276.230096817017
CID:1819301
PubChem ID:66849975
Update Time:2025-04-21
Piperazine, 1-[2-fluoro-6-(trifluoromethyl)benzoyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperazine, 1-[2-fluoro-6-(trifluoromethyl)benzoyl]-
- [2-fluoro-6-(trifluoromethyl)phenyl]-piperazin-1-ylmethanone
- 840491-40-9
- SCHEMBL938517
- GS3397
- A1-59096
- piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone
- (2-fluoro-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone
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- Inchi: 1S/C12H12F4N2O/c13-9-3-1-2-8(12(14,15)16)10(9)11(19)18-6-4-17-5-7-18/h1-3,17H,4-7H2
- InChI-sleutel: RRZUCRYVIGILMG-UHFFFAOYSA-N
- LACHT: FC1=CC=CC(C(F)(F)F)=C1C(N1CCNCC1)=O
Berekende eigenschappen
- Exacte massa: 276.08857566g/mol
- Monoisotopische massa: 276.08857566g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 1
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 32.3Ų
Piperazine, 1-[2-fluoro-6-(trifluoromethyl)benzoyl]- Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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